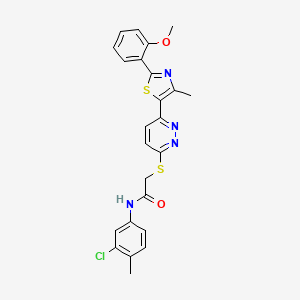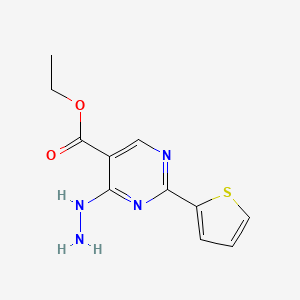
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylbenzyl Group: This step involves the use of a coupling reagent to attach the methylbenzyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: Lacks the fluorophenyl and methylbenzyl groups, resulting in different reactivity and applications.
5-((2-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.
Uniqueness
The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1291834-46-2 |
|---|---|
Molecular Formula |
C17H16FN5O |
Molecular Weight |
325.347 |
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
GGGQWXOOXQBHQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2809923.png)
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(4-sulfamoylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2809928.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2809930.png)


![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)


![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
